molecular formula C10H19NO4 B8143411 tert-butyl N-[2-hydroxy-1-(oxetan-3-yl)ethyl]carbamate

tert-butyl N-[2-hydroxy-1-(oxetan-3-yl)ethyl]carbamate

Cat. No.: B8143411
M. Wt: 217.26 g/mol
InChI Key: ZKXUFGLNODMKFB-UHFFFAOYSA-N
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Description

tert-butyl N-[2-hydroxy-1-(oxetan-3-yl)ethyl]carbamate is a chemical compound with the molecular formula C10H19NO4 and a molecular weight of 217.26 g/mol . It is often used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine.

Chemical Reactions Analysis

tert-butyl N-[2-hydroxy-1-(oxetan-3-yl)ethyl]carbamate undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like Cs2CO3, and solvents such as 1,4-dioxane . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-butyl N-[2-hydroxy-1-(oxetan-3-yl)ethyl]carbamate is widely used in scientific research for various applications:

Mechanism of Action

The mechanism of action of tert-butyl N-[2-hydroxy-1-(oxetan-3-yl)ethyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a protecting group for amino acids and peptides, facilitating their synthesis and modification . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Properties

IUPAC Name

tert-butyl N-[2-hydroxy-1-(oxetan-3-yl)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4/c1-10(2,3)15-9(13)11-8(4-12)7-5-14-6-7/h7-8,12H,4-6H2,1-3H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKXUFGLNODMKFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CO)C1COC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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